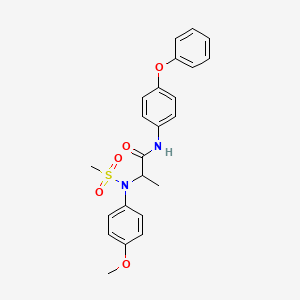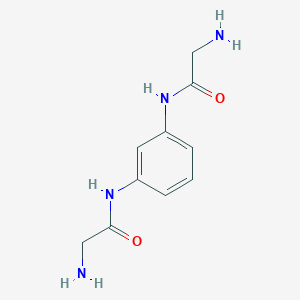![molecular formula C21H18ClN3O5S B4919717 N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4919717.png)
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide, also known as BCS-100, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
科学研究应用
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential use as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.
作用机制
The mechanism of action of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide involves the inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. By inhibiting the proteasome, this compound can prevent the degradation of proteins that are important for cell survival, leading to cell death. This compound has also been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to have antioxidant effects, which could be beneficial in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide in lab experiments is its specificity for the proteasome. Unlike other proteasome inhibitors, this compound does not affect the activity of other cellular proteases. Additionally, this compound has a high potency, with an IC50 value of less than 1 μM in some cancer cell lines. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which could affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide. One area of research could be the development of more efficient synthesis methods for this compound, which could lead to increased yields and purities of the compound. Additionally, further studies could be conducted to investigate the potential use of this compound as a radiosensitizer in cancer treatment. Finally, the anti-inflammatory and antioxidant effects of this compound could be further explored for their potential applications in the prevention and treatment of inflammatory and oxidative stress-related diseases.
Conclusion
In conclusion, this compound, or this compound, is a compound that has shown promising results in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and have anti-inflammatory and antioxidant effects. While there are some limitations to using this compound in lab experiments, its specificity and potency make it a valuable tool for scientific research. There are several future directions for the study of this compound, which could lead to further advancements in the field of cancer research and beyond.
合成方法
The synthesis of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide involves the reaction between N-benzyl glycine and 4-chlorobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-nitrobenzeneboronic acid in the presence of a palladium catalyst to yield this compound. The synthesis method has been optimized to produce a high yield of the compound with a purity of over 95%.
属性
IUPAC Name |
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S/c22-17-9-11-20(12-10-17)31(29,30)24(14-16-5-2-1-3-6-16)15-21(26)23-18-7-4-8-19(13-18)25(27)28/h1-13H,14-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHTUQIBCIWAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4919637.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine](/img/structure/B4919640.png)
![6-tert-butyl-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4919648.png)

![7-amino-5-(3-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4919663.png)

![N-(4-ethoxyphenyl)-N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]nicotinamide](/img/structure/B4919677.png)
![3-(4-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4919703.png)
![4-(2,4-dichlorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4919704.png)


![4-bromo-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4919764.png)
![4-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B4919772.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4919778.png)
